molecular formula C20H18ClNO2S B11169998 1-(4-chlorophenyl)-N-(diphenylmethyl)methanesulfonamide

1-(4-chlorophenyl)-N-(diphenylmethyl)methanesulfonamide

Cat. No.: B11169998
M. Wt: 371.9 g/mol
InChI Key: QRPQQFRDANYVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-(diphenylmethyl)methanesulfonamide is a chemical compound with a complex structure that includes a chlorophenyl group, a diphenylmethyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(diphenylmethyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the chlorophenyl and diphenylmethyl intermediates. These intermediates are then reacted with methanesulfonyl chloride under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(diphenylmethyl)methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure.

    Substitution: This reaction involves replacing one functional group with another, which can significantly modify the compound’s behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation might produce sulfoxides or sulfones, while reduction could yield simpler amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.

Scientific Research Applications

1-(4-chlorophenyl)-N-(diphenylmethyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(diphenylmethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorophenyl)-N-(diphenylmethyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where its specific characteristics can be leveraged for desired outcomes.

Properties

Molecular Formula

C20H18ClNO2S

Molecular Weight

371.9 g/mol

IUPAC Name

N-benzhydryl-1-(4-chlorophenyl)methanesulfonamide

InChI

InChI=1S/C20H18ClNO2S/c21-19-13-11-16(12-14-19)15-25(23,24)22-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20,22H,15H2

InChI Key

QRPQQFRDANYVNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.